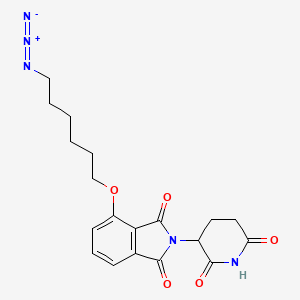
Thalidomide-O-C6-azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thalidomide-O-C6-azide is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide-based cereblon ligand and a linker used in PROTAC (Proteolysis Targeting Chimeras) technology . This compound is a click chemistry reagent containing an azide group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition reactions with molecules containing alkyne groups .
Preparation Methods
Thalidomide-O-C6-azide is synthesized by incorporating a Thalidomide-based cereblon ligand with a linker . The synthetic route involves the use of click chemistry, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . The azide group in this compound reacts with alkyne-containing molecules to form stable triazole linkages . Industrial production methods for this compound are not widely documented, but the synthesis typically involves standard organic synthesis techniques and purification methods .
Chemical Reactions Analysis
Thalidomide-O-C6-azide primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) . These reactions are highly efficient and produce stable triazole linkages . Common reagents used in these reactions include copper(I) catalysts for CuAAC and dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) for SPAAC . The major products formed from these reactions are triazole-linked conjugates .
Scientific Research Applications
Thalidomide-O-C6-azide has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a click chemistry reagent for the synthesis of complex molecules . In biology, it is utilized in PROTAC technology to selectively degrade target proteins by recruiting them to the ubiquitin-proteasome system . In medicine, this compound is used in the development of targeted therapies for cancer and other diseases . Its ability to form stable triazole linkages makes it a valuable tool for drug discovery and development .
Mechanism of Action
The mechanism of action of Thalidomide-O-C6-azide involves its role as a ligand-linker conjugate in PROTAC technology . It binds to the cereblon protein, a component of the E3 ubiquitin ligase complex, and facilitates the recruitment of target proteins to the ubiquitin-proteasome system for degradation . This selective degradation of target proteins is achieved through the formation of stable triazole linkages with alkyne-containing molecules . The molecular targets and pathways involved include the ubiquitin-proteasome system and the cereblon protein .
Comparison with Similar Compounds
Thalidomide-O-C6-azide is unique in its ability to undergo click chemistry reactions and its application in PROTAC technology . Similar compounds include other E3 ligase ligand-linker conjugates, such as those based on von Hippel-Lindau (VHL) and MDM2 ligands . These compounds also utilize click chemistry and PROTAC technology for targeted protein degradation . this compound is distinct in its use of the Thalidomide-based cereblon ligand, which provides specific advantages in terms of selectivity and efficiency .
Properties
Molecular Formula |
C19H21N5O5 |
|---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
4-(6-azidohexoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C19H21N5O5/c20-23-21-10-3-1-2-4-11-29-14-7-5-6-12-16(14)19(28)24(18(12)27)13-8-9-15(25)22-17(13)26/h5-7,13H,1-4,8-11H2,(H,22,25,26) |
InChI Key |
LAINMOUUNLUPGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCCN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-[6,7-dimethoxy-4-[(1-methylpiperidin-4-yl)amino]quinazolin-2-yl]phenyl]prop-2-enamide](/img/structure/B12389186.png)

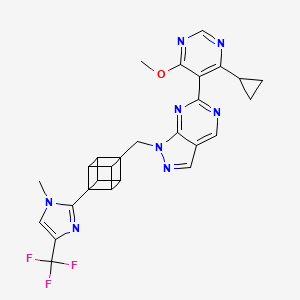

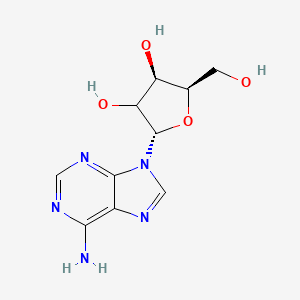

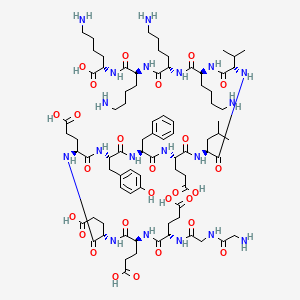

![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidin-2-one](/img/structure/B12389242.png)

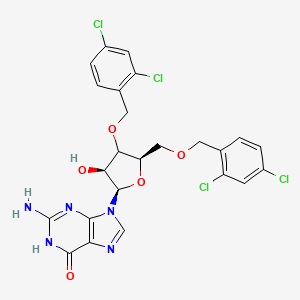
![2-[[(2R,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methoxy]propanedioic acid](/img/structure/B12389251.png)


